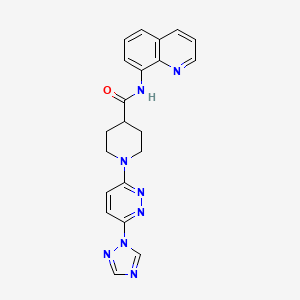

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a piperidine ring, a carboxamide group, and heterocyclic components like triazole and quinoline. These features suggest potential interactions with biological targets, possibly enzymes or receptors.

Synthesis Analysis

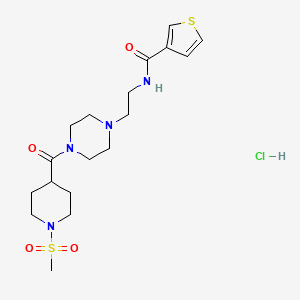

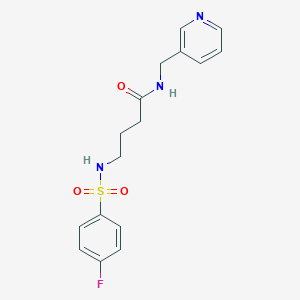

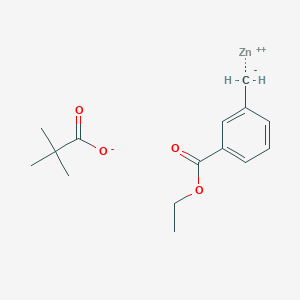

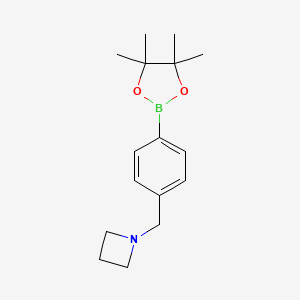

While the exact synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving cyclization, halogenation, and cross-coupling reactions. For instance, the synthesis of related piperazine derivatives involves initial cyclization followed by treatment with various reagents and catalysts such as isoamylnitrite, diiodomethane, and copper iodide, and subsequent cross-coupling with boronic acids in the presence of palladium catalysts .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a complex three-dimensional conformation due to the presence of multiple aromatic systems and a flexible piperidine ring. The triazole and quinoline moieties are known for their ability to engage in π-π stacking and hydrogen bonding, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide linkage is typically stable under physiological conditions, but it could be involved in hydrogen bonding. The triazole ring could participate in nucleophilic substitution reactions, especially if it is activated by adjacent substituents. The presence of a piperidine ring suggests potential for basicity and nucleophilicity, which could be exploited in further chemical modifications or during interactions with biological acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide would be influenced by its molecular structure. The compound is likely to be relatively lipophilic due to its aromatic systems, which could affect its solubility and permeability across biological membranes. The presence of heteroatoms such as nitrogen may confer the ability to form hydrogen bonds, impacting its solubility in polar solvents. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces between its molecules, which in turn are influenced by the molecular conformation and the presence of functional groups.

The provided papers do not directly discuss the compound but offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound of interest .

Scientific Research Applications

Synthesis and Inotropic Evaluation

- A series of compounds, including derivatives of the mentioned chemical, were synthesized and evaluated for positive inotropic activity. These derivatives showed promising activity compared to standard drugs, such as milrinone, in increasing stroke volume in isolated rabbit-heart preparations (Liu et al., 2009).

Antimicrobial Agents Synthesis

- A study on thiazolidinone derivatives, including compounds structurally related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide, highlighted their synthesis and antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Potential Antipsychotic Agents

- Heterocyclic analogues of 1192U90, including compounds similar in structure to the subject chemical, were prepared and evaluated as potential antipsychotic agents. They showed potent in vivo activities comparable to standard compounds (Norman et al., 1996).

Novel Pyrazolo[3,4-d]pyrimidine Derivatives

- Compounds related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide, specifically pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and displayed significant antimicrobial activity (Holla et al., 2006).

Antimycobacterial Activity

- A study involving novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, structurally similar to the target compound, demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain (Patel et al., 2011).

Uroselective alpha 1-Adrenoceptor Antagonists

- Arylpiperazines, similar in structure to the target compound, were identified as alpha 1-adrenoceptor subtype-selective antagonists, showing promise for use in the human lower urinary tract (Elworthy et al., 1997).

Synthesis of Eosinophil Infiltration Inhibitors

- Compounds including [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, related to the target chemical, were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, demonstrating potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

properties

IUPAC Name |

N-quinolin-8-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O/c30-21(25-17-5-1-3-15-4-2-10-23-20(15)17)16-8-11-28(12-9-16)18-6-7-19(27-26-18)29-14-22-13-24-29/h1-7,10,13-14,16H,8-9,11-12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEZDUCFYOHSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)

![N-(2,6-Difluorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502150.png)

![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)

![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)